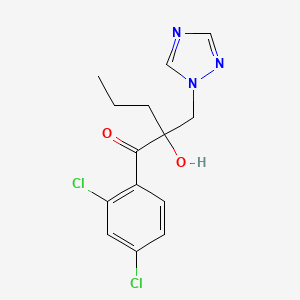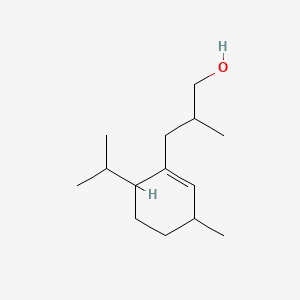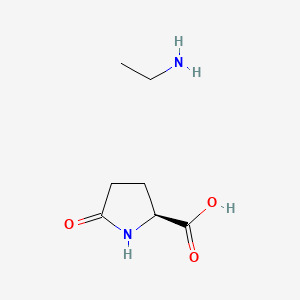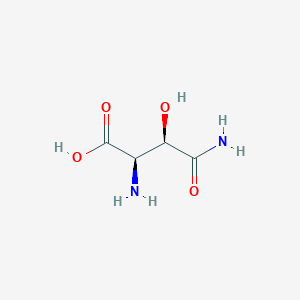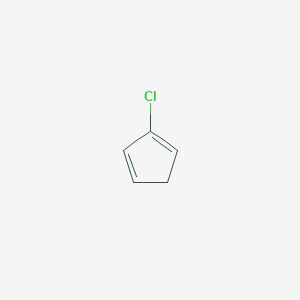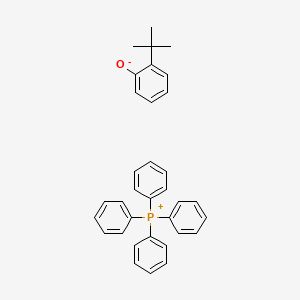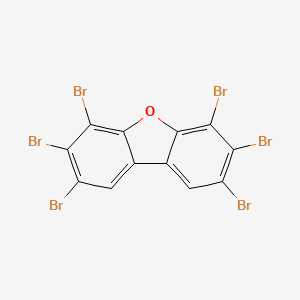
beta,3,3-Trimethylbicyclo(2.2.1)heptane-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 304-876-8 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were commercially available in the European Community between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of EINECS 304-876-8 involves specific synthetic routes and reaction conditions. One common method is electrochemical etching using neutral electrolytes such as sodium chloride and sodium nitrate. This method is environmentally friendly and minimizes harm to humans . The process involves varying electrolyte concentrations, current densities, and etching times to achieve the desired properties.
Industrial Production Methods: In industrial settings, the production of EINECS 304-876-8 often involves metallographic preparation techniques. These include cutting, mounting, grinding, polishing, and etching. The choice of cutting tools, such as abrasive and precision saws, and the use of coolants are crucial to achieving high-quality results .
Chemical Reactions Analysis
Types of Reactions: EINECS 304-876-8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions can yield reduced forms of the compound.
Scientific Research Applications
EINECS 304-876-8 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions and as a catalyst in industrial processes. In biology, it plays a role in biochemical assays and molecular biology techniques. In medicine, the compound is utilized in drug development and diagnostic tests. Additionally, it has applications in the industry, including materials science and environmental monitoring .
Mechanism of Action
The mechanism of action of EINECS 304-876-8 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biochemical and physiological changes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to EINECS 304-876-8 include other substances listed in the EINECS inventory, such as formaldehyde (EINECS 200-001-8), guanidinium chloride (EINECS 200-002-3), and dexamethasone (EINECS 200-003-9) .
Uniqueness: EINECS 304-876-8 is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds. Its versatility and wide range of applications make it a valuable compound in various scientific fields.
Properties
CAS No. |
94291-52-8 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
3-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C13H24O/c1-9(8-14)6-12-10-4-5-11(7-10)13(12,2)3/h9-12,14H,4-8H2,1-3H3 |
InChI Key |
YOXKTNCHPWZYJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1C2CCC(C2)C1(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



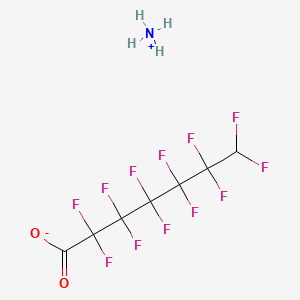
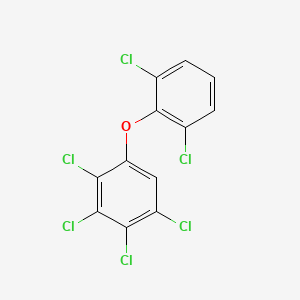
![2,2'-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole](/img/structure/B12672552.png)

